p-Mentha-1,3,8-triene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

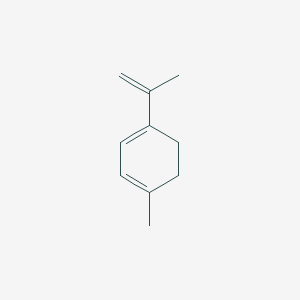

P-mentha-1,3,8-triene is a monoterpene that is cyclohexa-1,3-diene substituted at positions 1 and 4 by methyl and prop-1-en-2-yl groups respectively. It has a role as a plant metabolite, a human xenobiotic metabolite and a volatile oil component. It is a monoterpene and a cyclohexadiene. It derives from a p-menthane.

p-Mentha-1, 3, 8-triene, also known as 1, 3, 8-menthatriene, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. p-Mentha-1, 3, 8-triene is considered to be a practically insoluble (in water) and relatively neutral molecule. p-Mentha-1, 3, 8-triene has been detected in multiple biofluids, such as feces and saliva. Within the cell, p-mentha-1, 3, 8-triene is primarily located in the membrane (predicted from logP) and cytoplasm. p-Mentha-1, 3, 8-triene can be biosynthesized from p-menthane. p-Mentha-1, 3, 8-triene is a camphor, herbal, and turpentine tasting compound that can be found in dill, herbs and spices, and parsley. This makes p-mentha-1, 3, 8-triene a potential biomarker for the consumption of these food products.

Aplicaciones Científicas De Investigación

Medicinal Applications

Antiemetic Properties

Research has demonstrated that essential oils containing p-Mentha-1,3,8-triene exhibit significant antiemetic effects. A clinical trial involving Mentha spicata and Mentha piperita essential oils showed a marked reduction in chemotherapy-induced nausea and vomiting (CINV) among patients treated with these oils compared to controls. The study highlighted not only the efficacy but also the cost-effectiveness of using these essential oils in clinical settings .

Antimicrobial Activity

The antifungal properties of this compound have been investigated in various studies. For instance, a study on Mentha piperita essential oil revealed its effectiveness against Fusarium sporotrichioides with determined minimum inhibitory concentration (MIC) values indicating substantial antifungal activity . The essential oil's composition was analyzed using gas chromatography-mass spectrometry (GC-MS), confirming the presence of this compound among other active compounds.

Agricultural Applications

Insecticidal Activity

this compound has shown promise as an insecticide. Research indicates that it can be effective against pests such as the maize weevil (Sitophilus zeamais). The essential oil derived from Chenopodium ambrosioides was found to contain this compound and exhibited significant insecticidal activity .

Food Science Applications

Flavoring Agent

Due to its pleasant aroma and flavor profile, this compound is utilized in the food industry as a flavoring agent. Its olfactory characteristics can enhance the sensory properties of food products. Studies have explored its synthesis and olfactory evaluation to develop new flavor profiles for culinary applications .

Data Table: Summary of Applications

Case Studies

-

Clinical Trial on CINV

A randomized double-blind study assessed the efficacy of Mentha spicata and Mentha piperita essential oils in managing CINV. Results indicated a statistically significant reduction in emetic events among treatment groups compared to controls . -

Antifungal Study on Mentha piperita

An investigation into the antifungal effects of Mentha piperita essential oil demonstrated its capability to inhibit fungal growth effectively. The study utilized both MIC and morphological assessments to evaluate the impact on Fusarium sporotrichioides .

Propiedades

Número CAS |

18368-95-1 |

|---|---|

Fórmula molecular |

C10H14 |

Peso molecular |

134.22 g/mol |

Nombre IUPAC |

1-methyl-4-prop-1-en-2-ylcyclohexa-1,3-diene |

InChI |

InChI=1S/C10H14/c1-8(2)10-6-4-9(3)5-7-10/h4,6H,1,5,7H2,2-3H3 |

Clave InChI |

XNMPFDIYAMOYRM-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(CC1)C(=C)C |

SMILES canónico |

CC1=CC=C(CC1)C(=C)C |

Key on ui other cas no. |

18368-95-1 |

Sinónimos |

p-menthatriene,p-mentha-1,3,8-triene |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.